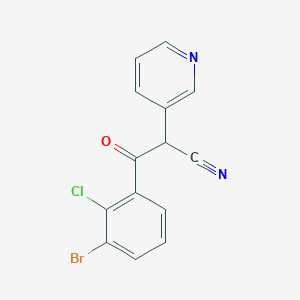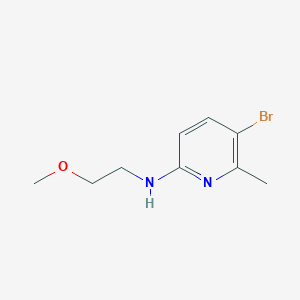![molecular formula C9H13BrN2O B6631313 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BME, and its molecular formula is C10H14BrN2O.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol is not fully understood. However, it has been reported to interact with various targets in the body such as enzymes, receptors, and ion channels. This interaction leads to the modulation of various biological processes such as cell signaling, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target it interacts with. In medicinal chemistry, BME has been reported to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In material science, BME has been used to synthesize materials with unique optical and electronic properties. In biochemistry, BME has been used to study the structure and function of various proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol in lab experiments are its high purity, easy availability, and versatility. However, the limitations of using BME include its potential toxicity, limited solubility, and instability under certain conditions.
Future Directions
There are several future directions for the research on 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol. In medicinal chemistry, further studies are needed to evaluate the efficacy and safety of BME as a potential drug candidate for the treatment of various diseases. In material science, future research could focus on the synthesis of new materials using BME as a building block. In biochemistry, BME could be used to study the structure and function of various proteins in more detail. Additionally, the development of new synthesis methods for BME could also be an area of future research.
Conclusion:
In conclusion, this compound is a versatile chemical compound with potential applications in various fields such as medicinal chemistry, material science, and biochemistry. Its synthesis method is well-established, and its scientific research applications have been extensively studied. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for research on BME are vast, and it is an exciting area of research for scientists in various fields.
Synthesis Methods
The synthesis of 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol involves the reaction of 2-amino-5-bromo-6-methylpyridine with formaldehyde and subsequent reduction with sodium borohydride. This method has been reported to yield a high purity product.
Scientific Research Applications
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, BME has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, BME has been used as a building block for the synthesis of various organic materials such as metal-organic frameworks and covalent organic frameworks. In biochemistry, BME has been used as a tool to study the structure and function of proteins.
Properties
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-8(10)3-4-9(11-7)12(2)5-6-13/h3-4,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBKDAWDMIHPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)CCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)


![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
